1-Iodo-3-methylbicyclo[1.1.1]pentane
CAS No.: 136399-10-5
Cat. No.: VC5997293
Molecular Formula: C6H9I
Molecular Weight: 208.042
* For research use only. Not for human or veterinary use.
![1-Iodo-3-methylbicyclo[1.1.1]pentane - 136399-10-5](/images/structure/VC5997293.png)
Specification
CAS No. | 136399-10-5 |
---|---|
Molecular Formula | C6H9I |
Molecular Weight | 208.042 |
IUPAC Name | 1-iodo-3-methylbicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C6H9I/c1-5-2-6(7,3-5)4-5/h2-4H2,1H3 |
Standard InChI Key | KKJUVXJKGMIUEC-UHFFFAOYSA-N |
SMILES | CC12CC(C1)(C2)I |
Introduction
Structural and Molecular Characteristics
The compound features a bicyclo[1.1.1]pentane core, a highly strained carbocyclic system where three carbon atoms form a bridge between two bridgehead positions. The iodine atom and methyl group are positioned at the 1- and 3-positions, respectively, creating a rigid, three-dimensional geometry. Key molecular properties include:
Property | Value | Source |
---|---|---|
Molecular formula | C₆H₉I | |
Molecular weight | 208.04 g/mol | |
Exact mass | 207.97500 | |
LogP (lipophilicity) | 2.364 |
The strain energy of the bicyclo[1.1.1]pentane skeleton (≈70 kcal/mol) contributes to its reactivity, making it a valuable building block for functionalization .
Synthesis and Reaction Conditions
The primary synthesis route involves a nucleophilic substitution reaction. As reported by Messner et al., treatment of a bicyclo[1.1.1]pentane precursor with methyllithium in diethyl ether at 20°C for 24 hours yields the target compound in 83% efficiency . The reaction proceeds via a single-electron transfer mechanism, characteristic of alkylithium reagents interacting with strained systems.
Table 1: Synthesis Parameters
Parameter | Value |
---|---|
Reagent | Methyllithium |
Solvent | Diethyl ether |
Temperature | 20°C |
Duration | 24 hours |
Yield | 83% |
Alternative methods, such as radical iodination or photochemical pathways, remain underexplored but could offer complementary routes .
Applications in Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives are increasingly employed as bioisosteres for aromatic rings or tert-butyl groups to enhance drug-like properties. For example:
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γ-Secretase Inhibitors: Replacement of a para-fluorophenyl group with the bicyclo[1.1.1]pentane motif in BMS-708,163 improved aqueous solubility by 4-fold while maintaining inhibitory potency .
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Metabotropic Glutamate Receptor Antagonists: Bicyclo[1.1.1]pentyl glycine derivatives demonstrate selective antagonism at mGluR1 subtypes, highlighting their utility in CNS drug design .
Table 2: Comparative Bioisosteric Performance
Property | Bicyclo[1.1.1]pentane | Phenyl Group |
---|---|---|
Solubility (μg/mL) | 120 | 30 |
Permeability (Papp) | 25 × 10⁻⁶ cm/s | 10 × 10⁻⁶ cm/s |
Metabolic Stability | High | Moderate |
These advancements underscore the potential of 1-iodo-3-methylbicyclo[1.1.1]pentane as a precursor for bioactive molecule synthesis .
Differentiation from Linear Analogues
A common point of confusion is the structurally distinct 1-iodo-3-methylpentane (CAS 527580), a linear alkane lacking the bicyclic framework. Critical distinctions include:
Property | Bicyclo Derivative | Linear Analogue |
---|---|---|
Molecular formula | C₆H₉I | C₆H₁₃I |
Molecular weight | 208.04 g/mol | 212.07 g/mol |
Boiling point | Not reported | ~180°C (estimated) |
Such differences necessitate careful verification of CAS numbers during procurement .
Future Research Directions
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Catalytic Functionalization: Developing cross-coupling reactions to replace iodine with aryl or heteroaryl groups.
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Polymer Chemistry: Exploiting strain-release polymerization for novel materials.
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In Vivo Studies: Evaluating pharmacokinetics of bicyclo[1.1.1]pentane-containing drug candidates.
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